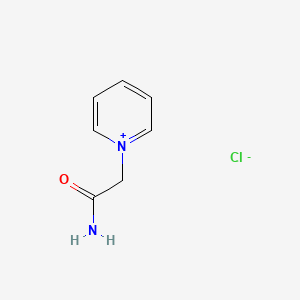

1-(氨基甲酰甲基)吡啶鎓氯化物

描述

The compound 1-(Aminoformylmethyl)pyridinium chloride is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it is a pyridinium chloride salt with an aminoformylmethyl substituent. This class of compounds has been studied for various applications, including their potential as antihypertensive agents, as indicated by the research on 1-amino-4-phenyl pyridinium chloride (AH.2035), which has been found to deplete noradrenaline in mouse heart .

Synthesis Analysis

The synthesis of related pyridinium compounds involves innovative approaches such as the traceless umpolung of 1-amidopyridin-1-ium salts, which allows for the selective formation of 3-(aminomethyl)pyridine through a one-pot reaction involving a Mannich type C-C bond formation . This method represents a formal C-H activation of pyridine and highlights the versatility of pyridinium salts in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyridinium chloride derivatives can be quite diverse. For instance, the structure of 4-(5-amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate features a nearly planar arrangement between the pyridine and 1,2,4-triazole rings, with the amino group adopting a trigonal-pyramidal configuration . The protonation of the pyridine nitrogen atom forms a chloride salt, which is a common characteristic of pyridinium compounds.

Chemical Reactions Analysis

Pyridinium chloride derivatives participate in various chemical reactions. For example, the alkylation of 5-amino-1-methyl-1H-1,2,4-triazole with 1-(1-chloroalkyl)pyridinium chlorides leads to the formation of novel geminal bis(heteroarylium) salts . These reactions proceed under mild, neutral conditions and show high selectivity, which is crucial for the synthesis of complex organic molecules. Additionally, the use of 1-sulfopyridinium chloride as a catalyst for the tandem Knoevenagel–Michael reaction demonstrates the reactivity of pyridinium salts in facilitating bond formation between carbon atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Aminoformylmethyl)pyridinium chloride and its derivatives are influenced by their molecular structure. The presence of the pyridinium ion typically makes these compounds soluble in water and other polar solvents. The ionic nature of these salts also affects their melting points, boiling points, and stability. The hydrogen bonding capabilities, as seen in the crystal structure of 4-(5-amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate, contribute to their solid-state properties and can influence their behavior in various solvents .

科学研究应用

潜在的降压药

1-氨基-4-苯基吡啶鎓氯化物已被确定为一种潜在的降压药,因为它具有耗尽小鼠心脏中去甲肾上腺素的能力,表明其在治疗高血压中很有用 (Brittain 等人,1967)。另一项研究重点研究了它对各种动物物种的自主神经和心血管系统的影响 (Cullum 等人,1967).

化学合成和纯化

1-(2-氨基乙基)吡啶鎓溴化物(一种相关化合物)已被用于溶液相合成获得的苯甲酰胺和磺酰胺的快速而简单的纯化,展示了其在化学合成过程中的重要性 (Lei 等人,2006).

基因递送应用

吡啶鎓阳离子脂质(包括吡啶鎓氯化物的变体)已被制备用作非病毒基因递送剂。这些化合物在转染肺癌细胞和其他恶性肿瘤方面显示出有希望的结果,超过了一些经典制剂 (Ilies 等人,2004).

电化学降解研究

已经对吡啶鎓离子液体的电化学氧化进行了研究,包括 1-丁基-4-甲基吡啶鎓氯化物。该研究提供了对这些化合物的降解效率和潜在环境影响的见解 (Pieczyńska 等人,2015).

乙酰胆碱酯酶的潜在抑制剂

1-[6-(吖啶-9-羰基氧基)己基]吡啶鎓氯化物被研究为乙酰胆碱酯酶的潜在抑制剂,乙酰胆碱酯酶是阿尔茨海默病治疗中的靶标。这突出了其在神经退行性疾病研究中的潜在应用 (Correia 等人,2006).

抗菌活性

通过涉及吡啶鎓氯化物的缩合反应合成的季吡啶鎓化合物已显示出对各种微生物(包括细菌和真菌)的显着生长抑制能力 (Suyama 等人,1981).

合成和催化应用

磺酸官能化的吡啶鎓氯化物已被用作 1,2,4,5-四取代咪唑合成的催化剂,强调了其在促进化学反应中的重要性 (Zare 等人,2015).

安全和危害

The safety data sheet (SDS) provides information on the basic physicochemical properties of 1-(Aminoformylmethyl)pyridinium chloride . It is advised to handle this compound with care and use it only for research and development, not for medicinal or household purposes . In case of eye contact, it is recommended to flush immediately with plenty of flowing water for 10 to 15 minutes holding eyelids apart .

未来方向

Pyridinium salts, including 1-(Aminoformylmethyl)pyridinium chloride, have been the subject of extensive research due to their diverse structures and wide range of applications . They have played an intriguing role in many research topics, and their importance in various fields such as materials science and biological issues related to gene delivery has been highlighted . Future research may continue to explore their potential uses and synthesis methods .

属性

IUPAC Name |

2-pyridin-1-ium-1-ylacetamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c8-7(10)6-9-4-2-1-3-5-9;/h1-5H,6H2,(H-,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJBHWDMQIYCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373372 | |

| Record name | 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminoformylmethyl)pyridinium chloride | |

CAS RN |

41220-29-5 | |

| Record name | 41220-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Carbamoylmethyl)pyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

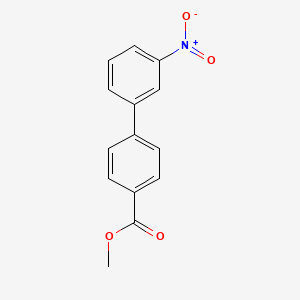

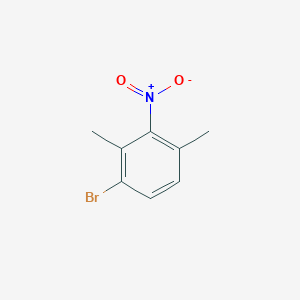

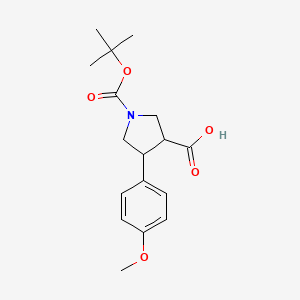

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)